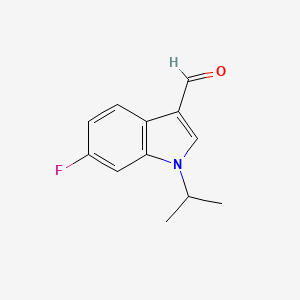

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Description

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde (CAS: 887685-49-6) is a fluorinated indole derivative with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . Its structure features a fluorine atom at the 6-position of the indole core, an isopropyl group at the 1-position, and a formyl (-CHO) group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly for generating nitrovinyl derivatives (e.g., 6-Fluoro-3-(2-nitrovinyl)-1H-indole) via condensation reactions with nitromethane . Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

6-fluoro-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-4-3-10(13)5-12(11)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCWMDOFNELQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde and analogous indole derivatives:

Key Comparison Points

Substituent Effects

- Fluorine Position : The 6-fluoro substitution in the target compound contrasts with 5-fluoro (e.g., 5-Fluoro-1H-indole-3-carbaldehyde) and 6,7-difluoro derivatives. Fluorine’s electron-withdrawing nature influences electronic properties and reactivity. For example, 6-F substitution may enhance electrophilicity at the 3-CHO group compared to 5-F analogs .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid : The 3-CHO group in the target compound is more reactive toward nucleophilic additions (e.g., condensation with nitromethane ) than the 3-COOH group in 6-Fluoro-1H-indole-3-carboxylic acid. The latter is more polar, influencing solubility and biological activity .

- Ester vs. Aldehyde : Ethyl 6-fluoro-1H-indole-2-carboxylate contains a stable ester group, making it less reactive than the aldehyde but more lipophilic .

Biological Activity

6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H12FNO

- Molecular Weight : 205.23 g/mol

- IUPAC Name : 6-fluoro-1-propan-2-ylindole-3-carbaldehyde

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. The mechanism involves the inhibition of viral replication through the interaction with viral proteins or host cell receptors. For instance, studies have shown that modifications in the indole structure can enhance its binding affinity to viral targets, potentially leading to effective antiviral agents against various viruses, including HIV and influenza .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, including lung (H460) and breast cancer (MCF-7) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at critical phases, particularly the G2/M phase .

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H460 | 5.5 | Apoptosis induction |

| MCF-7 | 3.8 | G2/M phase arrest |

| T29Kt1 | 4.2 | Cell cycle modulation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells. In vitro studies have reported significant inhibitory concentrations against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is largely influenced by its structural features, particularly the fluorine atom and the aldehyde functional group. These components facilitate interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For example:

- Substitutions at the 5-position of the indole ring have been shown to significantly affect anticancer potency.

- The presence of electron-withdrawing groups enhances cytotoxicity in certain contexts.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Anticancer Efficacy in Mice : A study demonstrated that this compound reduced tumor size significantly in xenograft models without notable toxicity to normal tissues .

- Antiviral Activity Against HIV : In vitro assays indicated that this compound inhibited HIV replication by interfering with integrase activity, showcasing its potential as a lead compound for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Fluoro-1-isopropyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves introducing fluorine and isopropyl groups onto the indole scaffold. Fluorination can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. The isopropyl group is introduced through alkylation of the indole nitrogen using isopropyl halides in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF. Optimization of temperature (0–60°C) and stoichiometry (1:1.2 molar ratio for alkylation) is critical to minimize side reactions and maximize yield (60–75%) .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the aldehyde functional group in this compound be exploited for further derivatization?

- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation reactions (e.g., Knoevenagel with active methylene compounds). For example, reaction with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime, confirmed by IR (C=N stretch at ~1630 cm⁻¹) and NMR (disappearance of aldehyde proton at ~10 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-6, isopropyl group splitting).

- HRMS : Accurate mass determination (expected m/z for C₁₂H₁₁FNO: 220.0874).

- FTIR : Aldehyde C=O stretch (~1680 cm⁻¹), indole N-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles. For example, the isopropyl group adopts a staggered conformation to minimize steric hindrance, while the fluorine atom at C-6 induces planarity in the indole ring. Refinement using SHELXL (R factor < 0.05) ensures precision .

- Data Interpretation : Compare experimental results with density functional theory (DFT)-optimized structures to validate electronic effects .

Q. How can researchers address contradictions in reported biological activity data for indole derivatives?

- Approach :

Systematic Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. iodo at C-6) using matched molecular pairs.

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluoro substitution enhances membrane permeability but reduces solubility) .

Q. What strategies optimize the regioselective functionalization of the indole core in this compound?

- Methodology :

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., aldehyde at C-3 directs electrophiles to C-5/C-7).

- Cross-Coupling : Suzuki-Miyaura coupling at C-2 (activated by the electron-withdrawing aldehyde) with aryl boronic acids .

- Case Study : Palladium-catalyzed C–H activation at C-5 achieves 85% yield with [Pd(OAc)₂], PPh₃, and K₂CO₃ in toluene at 110°C .

Comparative and Mechanistic Studies

Q. How does the isopropyl group influence the compound’s conformational stability compared to methyl or benzyl substituents?

- Analysis :

- Steric Effects : Isopropyl induces greater torsional strain than methyl, reducing rotational freedom (evidenced by variable-temperature NMR).

- Thermodynamic Stability : DSC shows higher melting points for isopropyl derivatives (mp ~180°C) vs. methyl (mp ~150°C) due to improved crystal packing .

Q. What mechanistic insights explain the divergent reactivity of 6-fluoro vs. 6-nitro indole derivatives in nucleophilic substitution?

- Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.